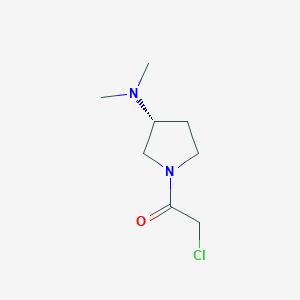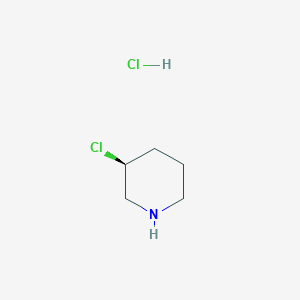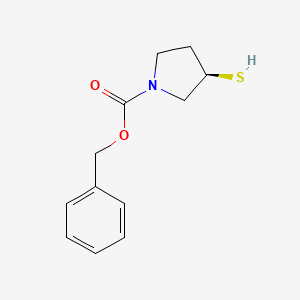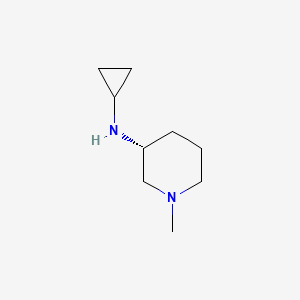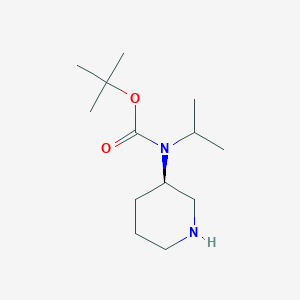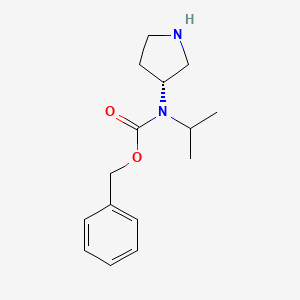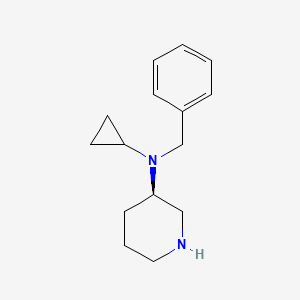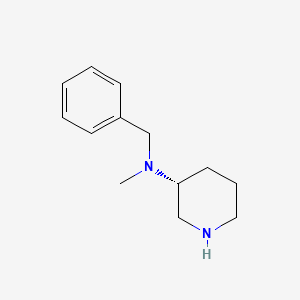
Benzyl-methyl-(R)-piperidin-3-yl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-methyl-®-piperidin-3-yl-amine is an organic compound that features a piperidine ring substituted with a benzyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-methyl-®-piperidin-3-yl-amine typically involves the reductive amination of benzyl methyl ketone with ®-piperidine. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of Benzyl-methyl-®-piperidin-3-yl-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity.
Types of Reactions:
Oxidation: Benzyl-methyl-®-piperidin-3-yl-amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary amines or fully reduced piperidine derivatives.
Substitution: Various substituted benzyl or piperidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl-methyl-®-piperidin-3-yl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding assays.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzyl-methyl-®-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Benzylamine: A simpler analogue with only a benzyl group attached to an amine.
Methylpiperidine: A compound with a methyl group attached to a piperidine ring.
N-Benzylpiperidine: A compound with a benzyl group attached to a piperidine ring.
Uniqueness: Benzyl-methyl-®-piperidin-3-yl-amine is unique due to the presence of both benzyl and methyl groups on the piperidine ring, which can confer distinct chemical and biological properties. This dual substitution can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
(3R)-N-benzyl-N-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFYPWKDRUVVTF-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7987352.png)
![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7987360.png)
![N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B7987366.png)
![N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide](/img/structure/B7987371.png)
![N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7987378.png)
![N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide](/img/structure/B7987392.png)
![[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7987397.png)
